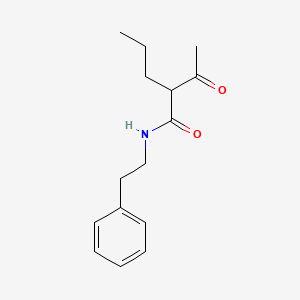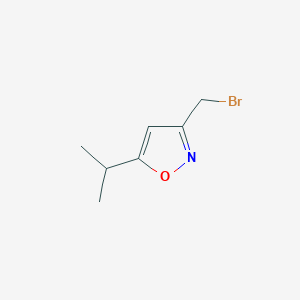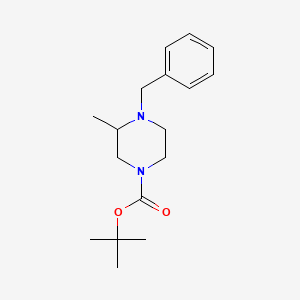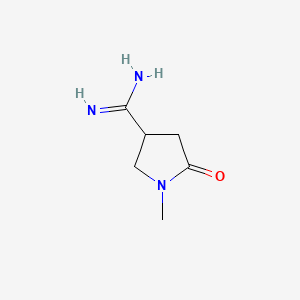
3-(aminomethyl)-N-phenyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-N-phenyloxolan-3-amine is an organic compound that features both an oxolane ring and an aminomethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-phenyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of an oxolane derivative with an aminomethylating agent in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(aminomethyl)-N-phenyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
3-(aminomethyl)-N-phenyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(aminomethyl)-N-phenyloxolan-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(aminomethyl)-N-phenyloxolan-3-amine: Unique due to the presence of both an oxolane ring and an aminomethyl group.
3-(aminomethyl)phenylboronic acid hydrochloride: Similar in structure but contains a boronic acid group instead of an oxolane ring.
2-(aminomethyl)phenol: Contains a phenol group instead of an oxolane ring.
Uniqueness
The combination of the oxolane ring and the aminomethyl group in this compound provides unique chemical properties that are not found in other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
3-(aminomethyl)-N-phenyloxolan-3-amine |
InChI |
InChI=1S/C11H16N2O/c12-8-11(6-7-14-9-11)13-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 |
InChIキー |
QFZOCYDPHQDVRZ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CN)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)






![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)

![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)

